2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
Overview
Description
2-Amino-7-chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile is a halogenated heterocycle.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of various derivatives of chromeno[2,3-b]pyridine, including 2-Amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Kibou et al. (2016) reported on the synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives via primary amine reactions, highlighting an environmentally friendly synthesis pathway (Kibou et al., 2016). Similarly, Vereshchagin et al. (2017) synthesized 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, also conducting molecular docking studies to explore their interactions with mitogen-activated protein kinase (Vereshchagin et al., 2017).
Potential Biological Applications
Chromeno[2,3-b]pyridines have been of interest due to their versatile biological profiles. Elinson et al. (2022) explored the one-pot synthesis methodology of a derivative, emphasizing its significance in the pharmaceutical and agrochemical industries (Elinson et al., 2022). This highlights the compound's potential in various biomedical applications.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit inflammatory kinases such as tbk1 and ikkε . These kinases play a key role in insulin-independent pathways that promote energy storage and block adaptive energy expenditure during obesity .
Mode of Action
It’s suggested that the compound might interact with its targets (possibly tbk1 and ikkε) to inhibit their activity . This inhibition could lead to changes in the downstream signaling pathways, affecting cellular functions related to energy storage and expenditure .
Biochemical Pathways
Given the potential targets, it’s likely that the compound affects pathways related to inflammation and energy metabolism .
Result of Action
Based on the potential targets, it can be inferred that the compound might have effects on cellular functions related to inflammation and energy metabolism .
Biochemical Analysis
Biochemical Properties
2-Amino-7-chloro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε), which are involved in inflammatory pathways . The inhibition of these enzymes can lead to reduced inflammation and improved insulin sensitivity. Additionally, this compound interacts with heat shock protein 90 (Hsp90), inhibiting its chaperone activity and affecting protein folding and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors involved in inflammatory responses, leading to altered gene expression profiles . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. The compound binds to the active sites of TBK1 and IKKε, preventing their phosphorylation and subsequent activation of downstream signaling pathways . Additionally, its interaction with Hsp90 disrupts the chaperone’s ability to stabilize client proteins, leading to their degradation . These molecular interactions result in the modulation of inflammatory responses and cellular stress pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory pathways and improved cellular resilience to stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and improve metabolic parameters without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its toxicity . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a key role in its biotransformation . This metabolism results in the formation of various metabolites, some of which retain biological activity and contribute to the compound’s overall effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Properties
IUPAC Name |
2-amino-7-chloro-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O2/c14-7-1-2-10-8(4-7)11(18)9-3-6(5-15)12(16)17-13(9)19-10/h1-4H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDSZSMHAAGKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)N=C(C(=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352883 | |
Record name | 2-amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68302-10-3 | |
Record name | 2-amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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